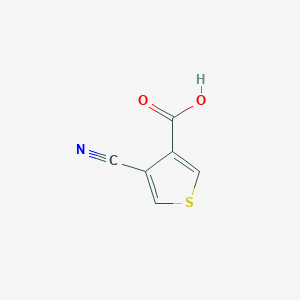

4-Cyanothiophene-3-carboxylic acid

Description

Infrared (IR) Vibrational Fingerprinting

Infrared spectroscopy reveals characteristic vibrational modes (Table 1):

- C≡N stretch : A sharp peak near 2260–2210 cm$$^{-1}$$.

- O–H stretch (carboxylic acid) : Broad absorption between 3300–2500 cm$$^{-1}$$.

- C=O stretch : Strong signal at 1760–1665 cm$$^{-1}$$, shifted slightly due to conjugation with the thiophene ring.

- C–S stretch : Bands at 700–600 cm$$^{-1}$$.

Table 1: Key IR Absorptions

| Wavenumber (cm$$^{-1}$$) | Assignment |

|---|---|

| 2260–2210 | C≡N stretch |

| 1760–1665 | C=O stretch |

| 3300–2500 | O–H stretch (carboxylic) |

| 700–600 | C–S stretch |

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$^1$$H NMR (500 MHz, DMSO-d$$_6$$):

- Thiophene protons: Two doublets between $$ \delta $$ 7.5–8.0 ppm (H-2 and H-5).

- Carboxylic acid proton: A broad singlet at $$ \delta $$ 13.1 ppm.

$$^{13}$$C NMR (125 MHz, DMSO-d$$_6$$):

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry (70 eV) exhibits:

The rule of 13 confirms the molecular formula: $$ 153 \div 13 = 11 $$ with a remainder of 10, corresponding to $$ \text{C}{11}\text{H}{23} $$. Adjusting for heteroatoms (N, O, S), the formula simplifies to $$ \text{C}6\text{H}3\text{NO}_2\text{S}$$.

Properties

IUPAC Name |

4-cyanothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c7-1-4-2-10-3-5(4)6(8)9/h2-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTPGBPWMGOBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665700 | |

| Record name | 4-Cyanothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78071-34-8 | |

| Record name | 4-Cyanothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Functionalization via Halogenation and Subsequent Carboxylation

One established approach starts from substituted thiophenes, such as 3-methylthiophene or 2-thiophenecarbonitrile, involving:

Halogenation : Selective bromination at the 4-position of the thiophene ring using N-bromosuccinimide (NBS) or aqueous bromine, yielding 2-bromo-3-methylthiophene intermediates.

Carboxylation : Introduction of the carboxylic acid group at the 3-position via Grignard reagent formation followed by carbonation with carbon dioxide or palladium-catalyzed carbonylation under CO pressure.

Hydrolysis : Conversion of ester intermediates to the corresponding carboxylic acid.

This multi-step sequence has been demonstrated on a laboratory scale to produce halogenated thiophene carboxylic acid derivatives, which can be adapted for this compound by appropriate substitution of the cyano group.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Bromination | NBS or aqueous bromine | 2-bromo-3-methylthiophene | ~64% |

| Grignard formation | Mg, ether solvent | Organomagnesium intermediate | - |

| Carboxylation | CO2 or CO, Pd catalyst, EtOH solvent | Ester intermediate | - |

| Hydrolysis | Acid/base hydrolysis | This compound | Multi-gram scale demonstrated |

This route is advantageous for its use of commercially available starting materials and scalability.

Synthesis via Carbonylation and Cyanation of Thiophene Derivatives

Another approach involves vapor phase chlorination and subsequent cyanation of thiophene nitriles:

Vapor phase chlorination of 2-thiophenecarbonitrile with chlorine gas at elevated temperature (around 500°C) leads to trichlorinated thiophenenitrile derivatives.

Subsequent functional group transformations yield the desired cyanothiophene carboxylic acid.

This method has been demonstrated on a multi-kilogram scale in laboratory settings, showing good yields (~69%) and potential for industrial application.

Related Thiophene Derivative Syntheses via Cycloaddition

Some advanced synthetic routes involve cycloaddition reactions of ketenes with dihydrothiophenes to generate bicyclic thiophene derivatives with carboxylic acid functionalities. While these methods are more complex and less directly related to this compound, they provide insight into functionalization strategies of thiophene rings.

Comparative Summary of Preparation Methods

Detailed Research Findings and Notes

The halogenation/carboxylation route allows selective functionalization at the 4- and 3-positions of thiophene, which is critical for preparing this compound derivatives.

Vapor phase chlorination methods require careful temperature control and short residence times to avoid over-chlorination and decomposition, but are effective for large-scale synthesis.

The TPPO-catalyzed synthesis of anhydrides provides a green and efficient method for preparing activated carboxylic acid derivatives, which can be intermediates in further synthesis of cyanothiophene carboxylic acids.

Complex cycloaddition methods, while elegant, are less practical for large-scale synthesis of this compound but expand the toolbox of thiophene chemistry.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Aminothiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Cyanothiophene-3-carboxylic acid has been explored as a precursor for synthesizing various bioactive compounds. Its derivatives have shown potential as inhibitors in various biological pathways. For example:

- Autotaxin Inhibition : Research indicates that derivatives of this compound can act as potent inhibitors of autotaxin, an enzyme implicated in cancer metastasis and inflammation. These compounds demonstrated significant efficacy in reducing the invasion of melanoma cells in vitro, highlighting their potential therapeutic applications in oncology .

Material Science

The compound is utilized in the development of advanced materials due to its electronic properties:

- Conductive Polymers : this compound can be polymerized to form conductive materials. These materials are useful in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units enhances the charge transport properties of the resulting polymers.

Synthetic Organic Chemistry

In synthetic methodologies, this compound serves as an important intermediate:

- Synthesis of Thiophene Derivatives : It can be used in various reactions, including the Gewald reaction, to produce substituted thiophenes that are valuable in pharmaceutical applications. The versatility of this compound allows for modifications that lead to a wide array of biologically active molecules .

Case Study 1: Autotaxin Inhibitors

A study focused on optimizing derivatives of this compound for autotaxin inhibition demonstrated significant improvements in potency through structural modifications. The most effective compounds achieved IC values in the low nanomolar range, showcasing their potential as therapeutic agents against cancer metastasis .

Case Study 2: Conductive Polymers

Research into the polymerization of this compound has led to the development of new conductive polymers with enhanced stability and conductivity. These materials are being investigated for their application in flexible electronic devices, where traditional materials may fall short due to mechanical rigidity .

Mechanism of Action

The mechanism of action of 4-cyanothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In medicinal applications, it may inhibit specific enzymes or receptors involved in inflammation and pain pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 4-cyanothiophene-3-carboxylic acid but differ in substituent type, position, or electronic properties:

2-(2-Naphthamido)-4-(4-chlorophenyl)thiophene-3-carboxylic acid (Compound 43)

- Structure : Thiophene-3-carboxylic acid with a 4-chlorophenyl group (position 4) and a 2-naphthamido substituent.

- HRMS Data: m/z 406.0305 (C₂₂H₁₃ClNO₃S⁻) .

3-Ethoxythiophene-2-carboxylic Acid

- Structure : Thiophene-2-carboxylic acid with an ethoxy group (position 3).

- Key Features: The ethoxy group (electron-donating) reduces acidity compared to cyano-substituted analogs. Used as an intermediate in pharmaceuticals and agrochemicals, highlighting versatility in synthesis .

4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic Acid

- Structure: Thiophene-2-carboxylic acid with cyano (position 4), 4-methoxyphenyl (position 3), and methylthio (position 5) groups.

- The 2-carboxylic acid position may alter hydrogen-bonding interactions compared to 3-carboxylic acid derivatives .

Comparative Data Table

Key Research Findings

- ANO1 Inhibition: Thiophene-3-carboxylic acid derivatives with aryl and electron-withdrawing groups (e.g., chlorine, cyano) show enhanced ANO1 inhibition, likely due to improved target engagement via π-π stacking and hydrogen bonding .

- Electronic Effects: The cyano group in this compound increases the acidity of the carboxylic acid (pKa ~2–3) compared to ethoxy-substituted analogs (pKa ~4–5), influencing solubility and reactivity .

- Synthetic Utility : Thiophene-carboxylic acids are pivotal in drug discovery; for example, Sorafenib tosylate (a kinase inhibitor) incorporates a pyridinecarboxamide motif, underscoring the importance of carboxylic acid derivatives in medicinal chemistry .

Biological Activity

Overview

4-Cyanothiophene-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a thiophene ring with a cyano group at the 4-position and a carboxylic acid group at the 3-position, which enhances its reactivity and potential therapeutic applications. Recent studies have highlighted its antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for further research in drug development.

The compound undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution, which facilitate its functionalization for specific biological applications. The mechanism of action for its biological activity is primarily attributed to its ability to interact with cellular targets:

- Antimicrobial Activity : Disruption of bacterial cell membranes.

- Anticancer Activity : Inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival pathways.

- Anti-inflammatory Effects : Modulation of inflammatory mediators through enzyme inhibition.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness can be measured using minimum inhibitory concentration (MIC) assays, where lower MIC values indicate higher potency.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, it has demonstrated cytotoxic effects against multiple cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 8.88 ± 1.07 | |

| HCC70 (Triple-Negative Breast Cancer) | 6.57 ± 1.11 | |

| MDA-MB-231 (Breast Cancer) | 9.41 ± 1.04 |

These values indicate that the compound is particularly effective against treatment-resistant cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been noted for its anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies and Research Findings

- Study on Anticancer Activity : A comprehensive study evaluated the cytotoxicity of various derivatives of thiophene compounds, including this compound, against different cancer cell lines. The findings revealed that this compound not only inhibited cell growth but also induced apoptosis in cancer cells through DNA intercalation mechanisms .

- Antimicrobial Efficacy : In a separate investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other thiophene derivatives:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Cyano, Carboxylic Acid | Antimicrobial, Anticancer |

| Thiophene-2-carboxylic acid | Carboxylic Acid | Limited biological activity |

| Thiophene-3-carboxylic acid | Carboxylic Acid | Moderate antimicrobial activity |

This comparison highlights the enhanced biological activities associated with the presence of both cyano and carboxylic acid groups in the structure of this compound.

Q & A

Q. What are the key synthetic routes for 4-cyanothiophene-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:

Cyclization : Reacting a thiophene precursor (e.g., 3-aminothiophene) with cyanating agents (e.g., CuCN or KCN) under reflux in polar aprotic solvents like DMF .

Carboxylation : Introducing the carboxylic acid group via hydrolysis of a nitrile intermediate using acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions .

- Optimization Tips :

- Catalyst selection (e.g., Pd/Cu for regioselective cyanation) .

- Solvent choice (DMF for high-temperature stability; toluene for easier by-product removal).

- Monitor reaction progress via TLC or HPLC to minimize side products like unreacted nitriles or over-oxidized species .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Verify substitution patterns (e.g., cyano group at C4, carboxylic acid at C3) .

- FT-IR : Confirm nitrile (~2200 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functional groups .

- Chromatography :

- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₃NO₂S: m/z 154.01) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times) .

- Impurity interference : Re-synthesize compounds with >98% purity and re-test .

- Structural analogs : Compare activity across derivatives (e.g., replacing cyano with nitro groups) to isolate pharmacophores .

- Computational modeling : Use DFT or molecular docking to predict binding modes to targets (e.g., enzymes or receptors) and validate experimentally .

Q. How can the electronic properties of this compound be exploited in material science applications?

- Methodological Answer : The electron-withdrawing cyano and carboxylic acid groups make it a candidate for:

- Organic semiconductors : Characterize charge transport via cyclic voltammetry (CV) to determine HOMO/LUMO levels .

- Coordination polymers : Synthesize metal-organic frameworks (MOFs) by reacting with transition metals (e.g., Cu²⁺, Zn²⁺) and analyze stability via TGA .

- Photocatalysts : Test visible-light absorption and redox activity in photocatalytic degradation assays .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Key issues include:

- By-product formation : Optimize batch reactors with controlled temperature/pH to suppress side reactions (e.g., decarboxylation) .

- Safety : Mitigate risks of cyanide release by using sealed systems and real-time gas monitoring .

- Cost-effective purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.